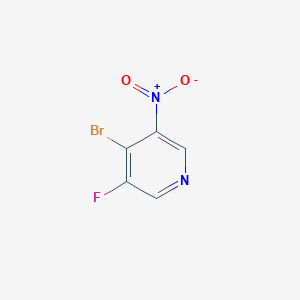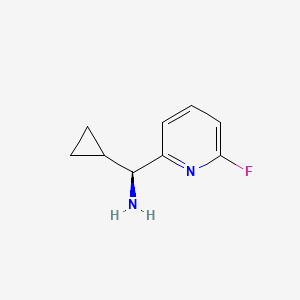![molecular formula C5H5N5OS B13122089 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methoxy group at the 5-position and a thione group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate reagents. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and methanol under basic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions at the nitrogen atoms of the triazole ring.
Oxidation: Oxidation reactions can convert the thione group to a sulfoxide or sulfone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Alkylation: Reagents such as alkyl halides (e.g., bromoethane) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Alkylation: Alkylated derivatives with various alkyl groups at the nitrogen atoms.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-dimethylamino-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one: Similar structure but with a dimethylamino group instead of a methoxy group.
7-oxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl derivatives: Compounds with an oxo group at the 7-position.
Uniqueness
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is unique due to the presence of both a methoxy group and a thione group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H5N5OS |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
5-methoxy-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione |
InChI |
InChI=1S/C5H5N5OS/c1-11-4-8-3-6-2-7-10(3)5(12)9-4/h2H,1H3,(H,6,7,8,9,12) |
InChI Key |
NIUDCAMRGGMSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=S)N2C(=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




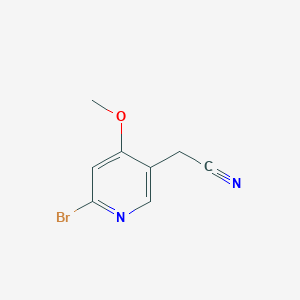
![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)
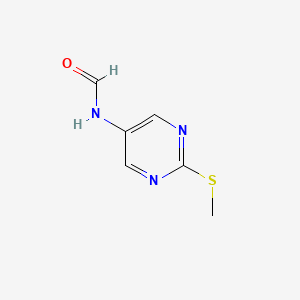
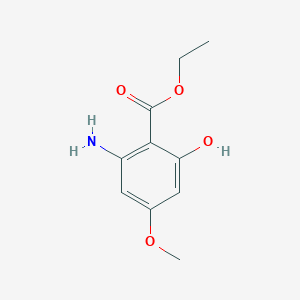

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
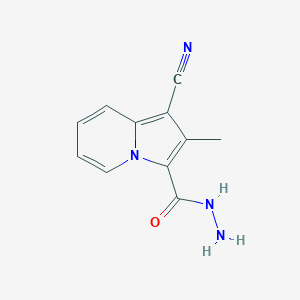

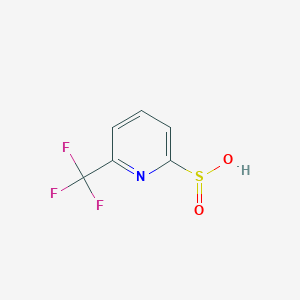
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
